molecular formula C24H28N6O3S B11201882 N-Cyclopropyl-1-(6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

N-Cyclopropyl-1-(6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

Cat. No.: B11201882
M. Wt: 480.6 g/mol
InChI Key: AMLCKOPLWBYNIB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of N-Cyclopropyl-1-(6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazolopyrimidine core, followed by the introduction of the piperidine carboxamide and cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding acids and amines.

Scientific Research Applications

N-Cyclopropyl-1-(6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial applications, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclopropyl-1-(6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and may have similar biological activities.

    Piperidine Carboxamides: Compounds with a piperidine carboxamide moiety may exhibit similar pharmacological properties.

    Cyclopropyl-Containing Compounds: The presence of a cyclopropyl group can influence the compound’s reactivity and biological activity, making it unique compared to other compounds without this group.

Properties

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28N6O3S/c1-14-3-4-15(2)18(11-14)27-19(31)12-30-13-25-21-20(23(30)33)34-24(28-21)29-9-7-16(8-10-29)22(32)26-17-5-6-17/h3-4,11,13,16-17H,5-10,12H2,1-2H3,(H,26,32)(H,27,31)

InChI Key

AMLCKOPLWBYNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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